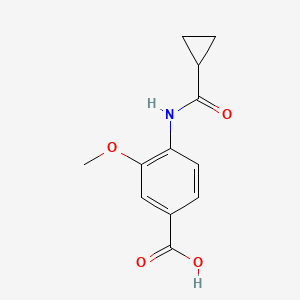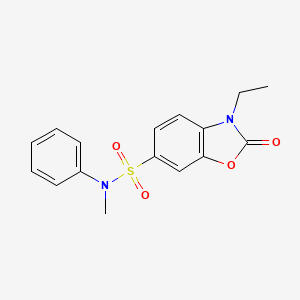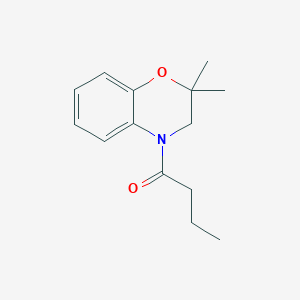
1-(2,2-dimethyl-3H-1,4-benzoxazin-4-yl)propan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2,2-dimethyl-3H-1,4-benzoxazin-4-yl)propan-1-one, also known as DBZP, is a synthetic compound that has been extensively studied for its potential applications in scientific research. DBZP is a member of the benzoxazine family of compounds, which are known for their unique chemical and physical properties. In
Applications De Recherche Scientifique
1-(2,2-dimethyl-3H-1,4-benzoxazin-4-yl)propan-1-one has been studied for its potential applications in a variety of scientific fields, including materials science, organic chemistry, and biochemistry. In materials science, 1-(2,2-dimethyl-3H-1,4-benzoxazin-4-yl)propan-1-one has been used as a monomer for the synthesis of polybenzoxazines, which are high-performance thermosetting polymers. In organic chemistry, 1-(2,2-dimethyl-3H-1,4-benzoxazin-4-yl)propan-1-one has been used as a reagent for the synthesis of various compounds, including benzoxazine-based dendrimers. In biochemistry, 1-(2,2-dimethyl-3H-1,4-benzoxazin-4-yl)propan-1-one has been investigated for its potential as a fluorescent probe for the detection of reactive oxygen species.
Mécanisme D'action
The mechanism of action of 1-(2,2-dimethyl-3H-1,4-benzoxazin-4-yl)propan-1-one is not well understood, but it is thought to involve the formation of stable radicals upon exposure to light or heat. These radicals can then react with other molecules, leading to a variety of chemical transformations.
Biochemical and Physiological Effects:
1-(2,2-dimethyl-3H-1,4-benzoxazin-4-yl)propan-1-one has been shown to have a variety of biochemical and physiological effects in vitro. For example, 1-(2,2-dimethyl-3H-1,4-benzoxazin-4-yl)propan-1-one has been shown to induce apoptosis (programmed cell death) in cancer cells, and to inhibit the growth of various types of cancer cells. 1-(2,2-dimethyl-3H-1,4-benzoxazin-4-yl)propan-1-one has also been shown to have antioxidant properties, and to protect cells from oxidative stress.
Avantages Et Limitations Des Expériences En Laboratoire
1-(2,2-dimethyl-3H-1,4-benzoxazin-4-yl)propan-1-one has several advantages for use in lab experiments. It is a stable and relatively inexpensive compound that can be synthesized in large quantities. It is also highly fluorescent, which makes it useful for imaging studies. However, 1-(2,2-dimethyl-3H-1,4-benzoxazin-4-yl)propan-1-one has some limitations as well. It is relatively insoluble in water, which can make it difficult to work with in aqueous environments. Additionally, its mechanism of action is not well understood, which can make it difficult to interpret experimental results.
Orientations Futures
There are many potential future directions for research on 1-(2,2-dimethyl-3H-1,4-benzoxazin-4-yl)propan-1-one. One area of interest is the development of new synthetic methods for 1-(2,2-dimethyl-3H-1,4-benzoxazin-4-yl)propan-1-one and related compounds. Another area of interest is the investigation of the mechanism of action of 1-(2,2-dimethyl-3H-1,4-benzoxazin-4-yl)propan-1-one, which could lead to the development of new applications for the compound. Additionally, the use of 1-(2,2-dimethyl-3H-1,4-benzoxazin-4-yl)propan-1-one as a fluorescent probe for the detection of reactive oxygen species could be further explored. Finally, the potential use of 1-(2,2-dimethyl-3H-1,4-benzoxazin-4-yl)propan-1-one as a therapeutic agent for the treatment of cancer and other diseases could be investigated.
Méthodes De Synthèse
1-(2,2-dimethyl-3H-1,4-benzoxazin-4-yl)propan-1-one can be synthesized using a variety of methods. One common method involves the reaction of 2,2-dimethyl-3H-1,4-benzoxazin-4-ol with propionyl chloride in the presence of a strong acid catalyst. This reaction results in the formation of 1-(2,2-dimethyl-3H-1,4-benzoxazin-4-yl)propan-1-one, which can be purified using standard techniques such as column chromatography. Other methods of synthesis have also been reported in the literature.
Propriétés
IUPAC Name |
1-(2,2-dimethyl-3H-1,4-benzoxazin-4-yl)propan-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO2/c1-4-12(15)14-9-13(2,3)16-11-8-6-5-7-10(11)14/h5-8H,4,9H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYENHTASBWNVLD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)N1CC(OC2=CC=CC=C21)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5,6-Dimethyl-2-[(3-methylphenyl)methyl]-3-oxopyridazine-4-carbonitrile](/img/structure/B7628731.png)



![N-[3-(1,1-dioxo-1,2-thiazolidin-2-yl)-4-methylphenyl]-2-fluorobenzamide](/img/structure/B7628760.png)

![2-methoxy-5-methyl-N-[2-(1,3-thiazol-4-yl)ethyl]benzenesulfonamide](/img/structure/B7628776.png)






![1-[2-(1-Methylindol-3-yl)acetyl]piperidine-3-carboxylic acid](/img/structure/B7628843.png)